molecular formula C9H10BrNO B14038515 1-(4-Amino-3-bromophenyl)propan-2-one

1-(4-Amino-3-bromophenyl)propan-2-one

Cat. No.: B14038515
M. Wt: 228.09 g/mol
InChI Key: MPNMHGYVVWGQBR-UHFFFAOYSA-N
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Description

1-(4-Amino-3-bromophenyl)propan-2-one (CAS 1804040-15-0) is a brominated aromatic ketone of high interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol, this compound serves as a critical building block and intermediate for the development of active pharmaceutical ingredients (APIs) . Its structure, featuring both an aromatic amine and a bromine substituent on the phenyl ring, along with a propan-2-one chain, makes it a versatile precursor for further functionalization. Compounds with analogous structures are frequently employed in the synthesis of Schiff base ligands, which are known for their ability to form complexes with transition metals; such complexes are extensively investigated for their potential biological activities, including antimicrobial and antitumor properties . The presence of the primary amino group makes this compound particularly suitable for condensation reactions with aldehydes to form Schiff bases, a key step in creating novel ligands for coordination chemistry and drug discovery platforms . This product is supplied with a minimum purity of 98% . It is intended for research and further manufacturing applications exclusively and is not intended for diagnostic or therapeutic use. Researchers in medicinal chemistry and organic synthesis will find this high-quality intermediate essential for exploring new chemical entities and developing novel metal-based therapeutic agents.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(4-amino-3-bromophenyl)propan-2-one

InChI

InChI=1S/C9H10BrNO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4,11H2,1H3

InChI Key

MPNMHGYVVWGQBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-3-bromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-aminophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-bromophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-3-bromophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-bromophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison
Compound Name Substituents on Phenyl Ring Ketone Position Key Functional Groups
1-(4-Amino-3-bromophenyl)propan-2-one 4-NH₂, 3-Br Propan-2-one Amino, Bromine, Ketone
1-(4-Amino-2-hydroxyphenyl)propan-1-one 4-NH₂, 2-OH Propan-1-one Amino, Hydroxyl, Ketone
1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one 4-Br, 3-F, 2-I Propan-1-one Bromine, Fluorine, Iodine
1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one 4-Br (on one phenyl), 4-OEt (on another) Propen-1-one Bromine, Ethoxy, α,β-unsaturated ketone

Key Observations :

  • Electronic Effects: The amino group in the target compound enhances electron density on the phenyl ring, contrasting with halogenated derivatives (e.g., ), where electron-withdrawing halogens dominate. This affects electrophilic substitution patterns and reactivity.
  • Hydrogen Bonding: The amino group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (lone pair on N), similar to the hydroxyl group in .
  • Steric Effects : The meta-bromine in the target compound introduces steric hindrance compared to ortho-substituted derivatives like , which may influence crystal packing or binding in biological targets.

Key Observations :

  • The target compound’s synthesis may require protective strategies for the amino group to prevent side reactions during bromination or ketone formation, unlike halogenated derivatives (e.g., ) that avoid such complications.

Physical and Chemical Properties

Table 3: Property Comparison
Property This compound 1-(4-Amino-2-hydroxyphenyl)propan-1-one 1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one
Molecular Weight (g/mol) ~244.1 ~179.2 ~398.9
Melting Point Not reported Not reported Likely high due to halogens
Solubility Moderate in polar solvents High in polar solvents (due to –OH) Low (lipophilic halogens)
Stability Sensitive to oxidation (amino group) Oxidative stability (depends on –OH) Stable but toxic

Key Observations :

  • The amino group in the target compound increases polarity compared to heavily halogenated derivatives (e.g., ), enhancing solubility in polar solvents like ethanol or DMSO.
  • Halogenated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, making them suitable for applications requiring lipid membrane penetration.

Biological Activity

1-(4-Amino-3-bromophenyl)propan-2-one, also known as 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride, is an organic compound with significant biological activity. Its molecular formula is C10H12BrN, and it has a molecular weight of approximately 230.11 g/mol. The presence of the bromine atom at the para position relative to the amino group on the phenyl ring is crucial for its chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It may function as a substrate or inhibitor for specific enzymes, influencing their activity through mechanisms such as covalent bonding and hydrogen bonding. These interactions can lead to alterations in biochemical pathways, affecting cellular processes and potentially serving therapeutic purposes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzyme activity, which can be beneficial in treating diseases where overactive enzymes are implicated.
  • Substrate Activity : It can act as a substrate for certain enzymes, participating in metabolic pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar substituents have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and PC-3 (prostate cancer).

Compound NameStructure FeatureAnticancer Activity (A549 Viability %)
1-(4-Bromophenyl)-3-cyano-4H-chromeneBromine substitution61% viability
1-(4-Chlorophenyl)-3-cyano-4H-chromeneChlorine substitution64% viability
1-(4-Dimethylaminophenyl)-3-cyano-4H-chromeneDimethylamino substitutionNotable increase in activity

These findings suggest that the presence of halogenated phenyl groups enhances anticancer activity by reducing cell viability in cancer models .

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been characterized through various assays. For example, it has been shown to act as a potent inhibitor of caspase enzymes, which are critical in apoptosis regulation. The inhibition potency was quantified using IC50 values, demonstrating significant selectivity for certain caspases over others.

Enzyme TargetIC50 Value (µM)
Caspase 20.25
Caspase 30.30

These results indicate that this compound could be a promising lead compound for developing new anticancer therapies targeting apoptotic pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer : In a comparative study involving A549 cells, the compound demonstrated reduced cell viability compared to standard chemotherapeutic agents like cisplatin, indicating its potential as an adjunct therapy.
  • Mechanistic Study : Another investigation focused on the biochemical pathways affected by this compound revealed that it alters signaling cascades involved in cell proliferation and apoptosis, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Amino-3-bromophenyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of a precursor ketone (e.g., 1-(4-aminophenyl)propan-2-one) using bromine in chloroform under controlled stoichiometry. Evidence from analogous chalcone syntheses suggests that slow addition of bromine and extended reaction times (24+ hours) minimize side reactions like dibromination . Solvent choice (e.g., chloroform vs. benzene) impacts solubility and purification efficiency. Post-reaction, crystallization from acetone is recommended for purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

  • Methodological Answer :

  • NMR : The aromatic region will show distinct splitting patterns due to the bromine atom’s deshielding effect and amino group resonance. For example, the 4-amino-3-bromo substitution splits aromatic protons into a doublet (H-2) and triplet (H-5, H-6) .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone, while N-H stretches (~3300 cm⁻¹) from the amino group differentiate it from non-aminated analogs .

Q. What crystallographic strategies are effective for resolving the crystal structure of brominated aryl ketones like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is standard. Hydrogen bonding patterns, particularly between the amino group and ketone oxygen, stabilize the lattice. For accurate H-bond analysis, high-resolution data (≤ 0.8 Å) and anisotropic refinement of heavy atoms (Br, C, O) are critical .

Advanced Research Questions

Q. How do computational methods (DFT, AIM) elucidate electronic properties and reactive sites in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict electrophilic regions (e.g., carbonyl carbon) and nucleophilic sites (amino group). Atoms-in-Molecules (AIM) theory identifies bond critical points, showing strong C-Br and C=O bond paths. These models align with experimental UV-Vis and NMR data .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. XRD bond lengths) require cross-validation:

  • Dynamic Effects : Solution-state NMR may show tautomerism (keto-enol), absent in solid-state XRD. Use variable-temperature NMR to detect equilibrium shifts .
  • Crystal Packing : XRD reveals intermolecular H-bonds that alter electron density, affecting IR/NMR. Compare computational gas-phase vs. crystal-phase simulations .

Q. How can solvent-free or green chemistry approaches optimize the synthesis of this compound?

  • Methodological Answer : Mechanochemical grinding (ball milling) of 4-aminoacetophenone with N-bromosuccinimide (NBS) and a catalytic acid (e.g., p-TsOH) reduces solvent waste. Reaction progress is monitored via TLC, with yields comparable to traditional methods (70–85%) .

Q. What role does the bromine atom play in modulating biological activity, and how is this tested?

  • Methodological Answer : The bromine atom enhances lipophilicity, improving membrane permeability. To assess bioactivity:

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC₅₀ values with non-brominated analogs .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), highlighting bromine’s steric/electronic effects .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR δ 6.8–7.2 (m, Ar-H), δ 2.5 (s, CH₃)
¹³C NMR δ 208 (C=O), δ 115–135 (Ar-C)
IR 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)

Table 2 : Crystallographic Parameters (Hypothetical)

ParameterValueReference
Space GroupP2₁/c
H-Bond Length2.85 Å (N-H⋯O=C)
R-factor≤ 0.05

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